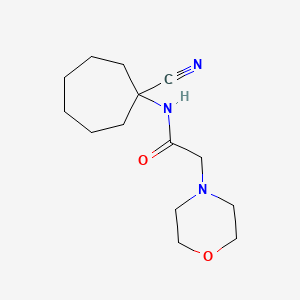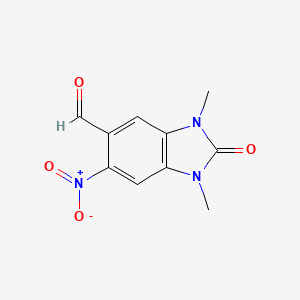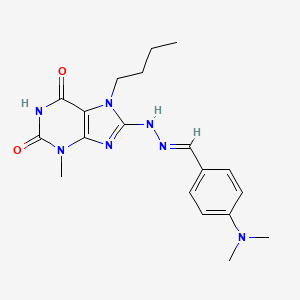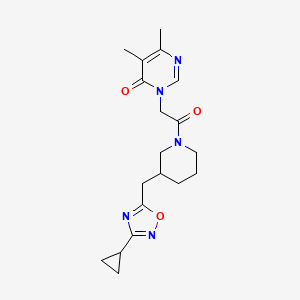
N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide, also known as CMH-1, is a small molecule inhibitor that has been developed for use in scientific research. CMH-1 is a potent inhibitor of a specific protein, which makes it useful in studying the role of that protein in various biological processes. In
Mécanisme D'action
The mechanism of action of N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide involves the inhibition of a specific protein known as MDM2. MDM2 is a negative regulator of the tumor suppressor protein p53, which plays a critical role in preventing the development of cancer. By inhibiting MDM2, N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide can activate p53 and induce apoptosis in cancer cells. The mechanism of action of N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide has been extensively studied, and its specificity for MDM2 makes it a valuable tool in cancer research.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide are primarily related to its inhibition of MDM2. By activating p53, N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide induces apoptosis in cancer cells and inhibits tumor growth. N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide has also been shown to have anti-inflammatory effects, which may be related to its inhibition of MDM2. In addition, N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide in lab experiments is its specificity for MDM2. This specificity allows researchers to study the role of MDM2 in various biological processes, including cancer. N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide is also relatively easy to synthesize and can be obtained in large quantities for use in experiments. However, one limitation of using N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide is that it may have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
For research on N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide include the development of more potent and selective MDM2 inhibitors, the study of the role of MDM2 in other biological processes, and the use of N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide in combination with other cancer therapies.
Méthodes De Synthèse
The synthesis of N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide involves several steps, including the reaction of cycloheptanone with malononitrile to form a cyanoacetone intermediate. This intermediate is then reacted with morpholine and acetic anhydride to form N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide. The synthesis of N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide is relatively straightforward and can be carried out in a laboratory setting using standard organic chemistry techniques.
Applications De Recherche Scientifique
N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide has been used in various scientific research applications due to its ability to inhibit a specific protein. One of the most significant applications of N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide is in the study of cancer. The protein that N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide inhibits is overexpressed in many types of cancer, making it a potential target for cancer therapy. N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide has also been used in the study of other biological processes, including inflammation and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c15-12-14(5-3-1-2-4-6-14)16-13(18)11-17-7-9-19-10-8-17/h1-11H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEIYBAJHWGIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-(morpholin-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2867935.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2867936.png)
![2-(4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2867939.png)

![(4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone](/img/structure/B2867945.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2867947.png)

![1'-(1-naphthoyl)-N-benzyl-N-methyl-[1,4'-bipiperidine]-4-carboxamide](/img/structure/B2867949.png)
![N-(4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2867950.png)
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2867951.png)

![(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2867956.png)